Technical Guide: Synthesis of 3-(Morpholino)phenylboronic Acid via Palladium-Catalyzed Miyaura Borylation
Technical Guide: Synthesis of 3-(Morpholino)phenylboronic Acid via Palladium-Catalyzed Miyaura Borylation
Abstract
This guide provides a comprehensive, in-depth technical overview for the synthesis of 3-(morpholino)phenylboronic acid from 4-(3-bromophenyl)morpholine. Phenylboronic acids are critical building blocks in modern organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in pharmaceutical and materials science applications.[1] This document details a robust and highly functional group-tolerant method: the Miyaura borylation.[2][3][4] We will explore the underlying catalytic mechanism, provide a detailed, field-tested experimental protocol, and discuss process optimization, safety, and product characterization. This guide is intended for researchers, chemists, and process development professionals in the drug development and fine chemical industries.
Introduction: Strategic Importance and Synthetic Approach
The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Consequently, functionalized morpholino-phenyl building blocks, like 3-(morpholino)phenylboronic acid, are of high strategic importance.
While classical methods for synthesizing arylboronic acids, such as lithium-halogen exchange or Grignard formation followed by quenching with a borate ester, are effective, they often suffer from poor functional group tolerance and require stringent anhydrous, cryogenic conditions.[5][6][7] The palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide with a diboron reagent, offers a milder, more versatile, and scalable alternative.[2][3][4] This method exhibits excellent tolerance for a wide array of functional groups, including the morpholine amine, making it the superior choice for this transformation.[2][5]
This guide focuses exclusively on the Miyaura borylation of 4-(3-bromophenyl)morpholine with bis(pinacolato)diboron (B₂pin₂) to yield the corresponding pinacol boronate ester, which can be subsequently hydrolyzed to the target boronic acid.
The Miyaura Borylation: A Mechanistic Perspective
The success of the Miyaura borylation hinges on a palladium-based catalytic cycle that efficiently constructs the C–B bond.[8] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) manifold.[8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of 4-(3-bromophenyl)morpholine, forming a Pd(II) intermediate.
-
Metathesis/Ligand Exchange: The halide on the Pd(II) complex is exchanged with an acetate anion, provided by the base (potassium acetate). This step is crucial, as the resulting Pd-OAc bond is more labile and reactive in the subsequent transmetalation step than the original Pd-Br bond.[3]
-
Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the acetate group and forming a boryl-palladium(II) complex. The high oxophilicity of boron is a key driving force for this step.[3]
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl boronate ester product from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
The choice of a mild base, typically potassium acetate (KOAc), is critical.[3][8] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester product and the starting aryl bromide, leading to undesired homocoupling impurities and reduced yield.[3]
Caption: The catalytic cycle of the Miyaura borylation reaction.
Detailed Experimental Protocol
This protocol outlines the synthesis of the intermediate pinacol ester, 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine, followed by its hydrolysis to 3-(morpholino)phenylboronic acid.
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume | Supplier (Example) |
| 4-(3-Bromophenyl)morpholine | C₁₀H₁₂BrNO | 242.11 | - | 10.0 | 2.42 g | Sigma-Aldrich |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | - | 11.0 | 2.79 g | Combi-Blocks |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | - | 0.3 (3 mol%) | 245 mg | Strem Chemicals |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | - | 30.0 | 2.94 g | Acros Organics |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 1.034 g/mL | - | 50 mL | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 0.902 g/mL | - | As needed | VWR Chemicals |
| Hexanes | - | - | ~0.66 g/mL | - | As needed | VWR Chemicals |
| Hydrochloric Acid (HCl), 2M aqueous | HCl | 36.46 | 2 M | - | As needed | J.T. Baker |
| Sodium Hydroxide (NaOH), 2M aqueous | NaOH | 40.00 | 2 M | - | As needed | J.T. Baker |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | - | As needed | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed | Sigma-Aldrich |
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subgraph "cluster_1" { label = "Part B: Workup & Isolation of Boronate Ester"; bgcolor="#FFFFFF"; B1 [label="6. Cool reaction to room temperature and filter through Celite®."]; B2 [label="7. Concentrate filtrate under reduced pressure."]; B3 [label="8. Redissolve residue in Ethyl Acetate."]; B4 [label="9. Wash with water and brine."]; B5 [label="10. Dry organic layer (MgSO₄), filter, and concentrate."]; B6 [label="11. Purify crude ester via column chromatography (optional but recommended)."]; B1 -> B2 -> B3 -> B4 -> B5 -> B6; }
subgraph "cluster_2" { label = "Part C: Hydrolysis to Boronic Acid"; bgcolor="#FFFFFF"; C1 [label="12. Dissolve purified ester in a THF/water mixture."]; C2 [label="13. Add aqueous HCl (2M) and stir vigorously."]; C3 [label="14. Monitor deprotection by TLC/LC-MS."]; C4 [label="15. Adjust pH to ~7-8 with aq. NaOH."]; C5 [label="16. Extract with Ethyl Acetate."]; C6 [label="17. Concentrate organic layers to yield the final product."]; C1 -> C2 -> C3 -> C4 -> C5 -> C6; }
A5 -> B1 [lhead="cluster_1"]; B6 -> C1 [lhead="cluster_2"]; }
Caption: Step-by-step workflow for the synthesis of 3-(morpholino)phenylboronic acid.
Part A: Synthesis of 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum. Flame-dry the glassware under vacuum and backfill with argon or nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 4-(3-bromophenyl)morpholine (2.42 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol, 1.1 equiv), potassium acetate (2.94 g, 30.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via a syringe through the septum.
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours, indicated by the complete consumption of the starting aryl bromide.
Part B: Workup and Purification of the Boronate Ester
-
Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronate ester, typically as a waxy solid or oil.
-
Purification (Recommended): While the crude ester can sometimes be used directly, purification via flash column chromatography is recommended for high-purity applications.[9]
Part C: Hydrolysis to 3-(Morpholino)phenylboronic Acid
-
Setup: Dissolve the purified boronate ester (e.g., 10.0 mmol theoretical) in a mixture of THF (40 mL) and water (10 mL).
-
Hydrolysis: Add 2M aqueous HCl (20 mL) to the solution. Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the boronate ester is fully consumed (typically 2-4 hours).
-
Neutralization and Extraction: Carefully adjust the pH of the mixture to approximately 7-8 by the slow addition of 2M aqueous NaOH. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid is typically 3-(morpholino)phenylboronic acid of sufficient purity for subsequent applications. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hot water or ethanol/hexanes).[11]
Safety and Handling
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
4-(3-Bromophenyl)morpholine: Irritant. Avoid inhalation and contact with skin.
-
Palladium Catalysts: Handle with care. Palladium compounds are toxic and can be sensitizers.
-
1,4-Dioxane: A suspected carcinogen and flammable liquid. Use only anhydrous grade and handle under inert atmosphere.
-
Boron Reagents: Handle in a dry environment as they can be moisture-sensitive.
-
-
Procedure: The reaction is heated and involves flammable solvents. Ensure proper setup to avoid ignition sources.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient heat; poor quality solvent/reagents (wet). | Ensure catalyst is from a reliable source and was properly stored. Verify reaction temperature. Use freshly opened anhydrous solvent. Ensure KOAc is dry (can be dried in an oven). |
| Formation of Byproducts | Base is too strong, causing Suzuki coupling; protodeborylation (loss of boron). | Confirm the use of KOAc or another weak carboxylate base.[12] Avoid stronger bases like carbonates or hydroxides during the borylation step. Ensure the reaction is run under a strict inert atmosphere to prevent moisture-induced protodeborylation. |
| Difficult Purification | Product ester degradation on silica gel; co-elution of impurities. | Minimize the time the product is on the silica column.[9] Consider using neutral alumina or boric acid-treated silica.[10][13] Alternatively, pursue a non-chromatographic purification, such as converting the crude boronic acid to its boroxime or a crystalline trifluoroborate salt for purification and then regenerating the acid.[14] |
| Low Yield After Hydrolysis | Incomplete hydrolysis; product loss during aqueous workup. | Extend hydrolysis reaction time and monitor carefully by LC-MS. During workup, ensure the pH is carefully adjusted; boronic acids can have some solubility in both acidic and basic aqueous layers. Perform multiple extractions to maximize recovery. |
References
-
Miyaura Borylation Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Proposed mechanism for the Miyaura borylation reaction - ResearchGate. Available at: [Link]
-
Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers - ResearchGate. Available at: [Link]
-
Miyaura borylation - Wikipedia. Available at: [Link]
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(3-(Morpholine-4-sulfonamido)phenyl)boronic acid - PubChem. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. Available at: [Link]
-
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - Organic Chemistry Portal. Available at: [Link]
- Process for purification of boronic acid and its derivatives - Google Patents.
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Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]
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How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
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A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. Available at: [Link]
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Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PubMed Central - NIH. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? - ResearchGate. Available at: [Link]
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